molecular formula C16H16N2O4S B371345 N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 331461-12-2

N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No. B371345
CAS RN: 331461-12-2
M. Wt: 332.4g/mol
InChI Key: GPRZCAKENTWQCT-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, also known as MNPSAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNPSAA is a sulfur-containing compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is not fully understood, but it has been suggested that the sulfur-containing group in N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide may play a role in its biological activities. N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been reported to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and matrix metalloproteinases. N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has also been shown to induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to scavenge free radicals and protect cells from oxidative stress. N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has also been reported to reduce the production of pro-inflammatory cytokines and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can be easily synthesized using simple and inexpensive reagents. However, N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the accuracy and reproducibility of the results.

Future Directions

There are several future directions for the research on N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. One direction is to explore the structure-activity relationship of N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide and its analogs to identify more potent and selective compounds for various applications. Another direction is to investigate the molecular targets and signaling pathways of N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide to elucidate its mechanism of action. Furthermore, the development of N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide-based materials with unique properties and functions is also a promising direction for future research.

Synthesis Methods

N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can be synthesized using various methods, including the reaction of 4-methoxy-2-nitrophenol with 4-methylthiophenol in the presence of acetic anhydride and an acid catalyst. Another method involves the reaction of 4-methoxy-2-nitrophenol with 4-methylphenylthiourea in the presence of potassium carbonate and acetic acid. The yield of N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratios.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has also been used as a ligand in coordination chemistry and as a building block for the synthesis of functional materials.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-8-5-12(22-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRZCAKENTWQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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